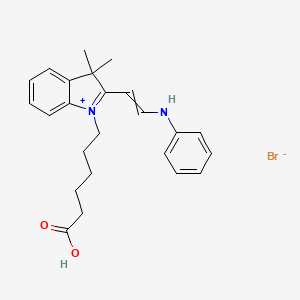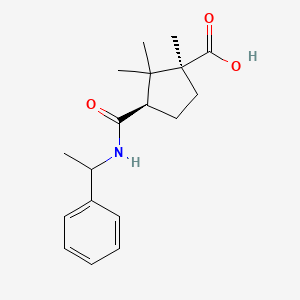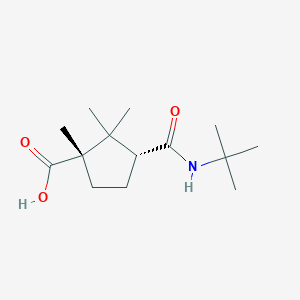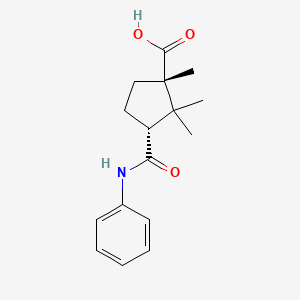![molecular formula C10H7ClFN3O B8009742 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol](/img/structure/B8009742.png)
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol is an organic compound that features a pyrimidine ring substituted with chlorine and fluorine atoms, and an amino group attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and reduction: The phenol moiety can participate in redox reactions.
Coupling reactions: The amino group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate (K₂CO₃) is commonly used as a base.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the phenol moiety.
Scientific Research Applications
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of functional materials, such as polymers and dyes.
Biological Studies: It is used in the study of biochemical pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms in the pyrimidine ring enhance its binding affinity and specificity. The amino group can form hydrogen bonds with target molecules, while the phenol moiety can participate in various interactions, including π-π stacking and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol.
4-Amino-2-chloro-5-fluoropyrimidine: Another related compound with similar structural features.
2-Chloro-4-fluoro-5-aminophenol: A compound with a similar substitution pattern on the phenol ring.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring with chlorine and fluorine substitutions and an amino-phenol moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-10-13-5-8(12)9(15-10)14-6-1-3-7(16)4-2-6/h1-5,16H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDSCLYUMWUVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B8009666.png)
![4-[(4-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B8009670.png)
![4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B8009675.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B8009705.png)
![8-(Diethylamino)-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B8009726.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione](/img/structure/B8009730.png)
![ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8009746.png)


![(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B8009767.png)


![(1S,3R)-1,2,2-trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B8009779.png)
